molecular formula C40H52ClF2N5O7S B3028597 Mcl-1 inhibitor 3 CAS No. 2376774-73-9

Mcl-1 inhibitor 3

Cat. No.: B3028597
CAS No.: 2376774-73-9
M. Wt: 820.4 g/mol
InChI Key: OCZBGAPIVMKKDK-AJXABVJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mcl-1 inhibitor 3 is a small molecule inhibitor targeting the myeloid cell leukemia-1 (Mcl-1) protein, which is a member of the B-cell lymphoma-2 (Bcl-2) family of proteins. Mcl-1 plays a crucial role in regulating apoptosis, the process of programmed cell death, by binding to and inhibiting pro-apoptotic proteins. Overexpression of Mcl-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mcl-1 inhibitor 3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:

  • Formation of the core scaffold through cyclization reactions.
  • Introduction of functional groups via substitution reactions.
  • Final coupling with specific side chains to enhance binding affinity and selectivity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Mcl-1 inhibitor 3 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen to specific sites.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of catalysts like palladium or copper.

Major Products: The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound .

Scientific Research Applications

Mcl-1 inhibitor 3 has a wide range of scientific research applications, including:

Mechanism of Action

Mcl-1 inhibitor 3 exerts its effects by binding to the Bcl-2 homology 3 (BH3) domain of the Mcl-1 protein. This binding prevents Mcl-1 from interacting with pro-apoptotic proteins such as BAX and BAK, thereby promoting apoptosis in cancer cells. The inhibition of Mcl-1 disrupts the balance between pro-survival and pro-apoptotic signals, leading to cell death in Mcl-1-dependent cancer cells .

Comparison with Similar Compounds

    Bcl-2 Inhibitors: Target other members of the Bcl-2 family, such as Bcl-2 and Bcl-xL.

    BH3 Mimetics: Compounds that mimic the BH3 domain and inhibit multiple Bcl-2 family proteins.

Uniqueness of Mcl-1 Inhibitor 3: this compound is unique in its high selectivity for the Mcl-1 protein, making it a valuable tool for studying Mcl-1-specific pathways and developing targeted cancer therapies. Unlike other Bcl-2 family inhibitors, this compound specifically disrupts Mcl-1 interactions, providing a more targeted approach to inducing apoptosis in cancer cells .

Properties

IUPAC Name

(3'R,4S,6'R,7'S,8'E,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52ClF2N5O7S/c1-45(2)56(52,53)44-37(50)40(51)21-36(49)46(3)16-5-4-8-34(54-18-17-47-24-39(42,43)25-47)31-12-9-28(31)22-48-23-38(26-55-35-14-10-29(40)20-33(35)48)15-6-7-27-19-30(41)11-13-32(27)38/h4,8,10-11,13-14,19-20,28,31,34,51H,5-7,9,12,15-18,21-26H2,1-3H3,(H,44,50)/b8-4+/t28-,31+,34-,38-,40+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZBGAPIVMKKDK-HBUYLHAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)[C@](CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52ClF2N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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